molecular formula C19H24N2O3 B12718374 Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methoxy- CAS No. 122892-53-9

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methoxy-

Cat. No.: B12718374
CAS No.: 122892-53-9
M. Wt: 328.4 g/mol
InChI Key: PCGHRDNHYZKXLG-UHFFFAOYSA-N
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Description

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methoxy- is a chemical compound with the molecular formula C21H28N2O5. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a derivative of benzamide, which is an organic compound that serves as the simplest amide derivative of benzoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methoxy- typically involves the reaction of 4-fluorobenzylamine with 2-(dimethylamino)ethanol in the presence of sodium hydride. The reaction is carried out at a temperature range of 130-140°C for several hours . The detailed steps are as follows:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methoxy- involves its interaction with specific molecular targets and pathways. For instance, it acts as an acetylcholine esterase inhibitor and dopamine D2 receptor antagonist. This dual action increases the concentration of acetylcholine, promoting gastric motility and improving gastro-duodenal coordination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methoxy- is unique due to its specific structural features and the combination of its pharmacological actions. Unlike other similar compounds, it possesses a methoxy group at the 3-position, which may contribute to its distinct biological activity .

Properties

CAS No.

122892-53-9

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3-methoxybenzamide

InChI

InChI=1S/C19H24N2O3/c1-21(2)11-12-24-17-9-7-15(8-10-17)14-20-19(22)16-5-4-6-18(13-16)23-3/h4-10,13H,11-12,14H2,1-3H3,(H,20,22)

InChI Key

PCGHRDNHYZKXLG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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